

Application of 2D-NMR in Characterizing Losartan EP Impurity M

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Losartan Impurity 2

Cat. No.: B600979

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Losartan EP Impurity M is a known process-related impurity identified as a dimer of Losartan.^{[1][2]} Its complete structural elucidation and quantification are essential for quality control and regulatory compliance. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful analytical technique that provides detailed information about molecular structure, making it an invaluable tool for the unambiguous characterization of such impurities. This application note provides a detailed protocol for the characterization and quantification of Losartan EP Impurity M using 2D-NMR techniques.

Molecular Structure of Losartan EP Impurity M

- Chemical Name: [2-Butyl-1-[[2'-[2-[[2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol^{[3][2]}

- Synonyms: Losartan USP Related Compound E, Losartan N2-Dimer, N2-Losartanyl Losartan[3][2]
- Molecular Formula: $C_{44}H_{44}Cl_2N_{12}O$ [4][1]
- Molecular Weight: 827.81 g/mol [4][1]

1. Structural Elucidation using 2D-NMR Spectroscopy

2D-NMR experiments are crucial for assembling the molecular structure of complex molecules like Losartan EP Impurity M by providing through-bond and through-space correlations between nuclei. The primary experiments used for this purpose are COSY, HSQC, and HMBC.

1.1. Experimental Protocols

1.1.1. Sample Preparation

- Accurately weigh approximately 5-10 mg of the isolated Losartan EP Impurity M.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or Methanol- d_4). The choice of solvent is critical to ensure good signal dispersion and to avoid overlapping signals.
- Transfer the solution to a 5 mm NMR tube.

1.1.2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Table 1: Suggested NMR Acquisition Parameters

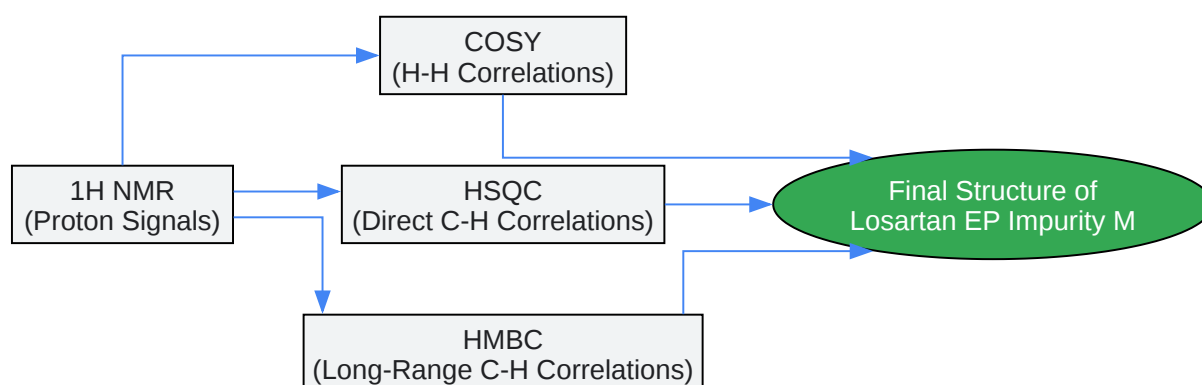
| Experiment | Parameter | Suggested Value |
|------------------------------|------------------|-------------------|
| ¹ H NMR | Pulse Program | zg30 |
| Number of Scans | 16 | |
| Relaxation Delay | 2.0 s | |
| Spectral Width | 16 ppm | |
| COSY | Pulse Program | cosygppqf |
| Number of Scans | 8 | |
| Increments (t ₁) | 256 | |
| Spectral Width (F2 & F1) | 12 ppm | |
| HSQC | Pulse Program | hsqcedetgpsisp2.3 |
| Number of Scans | 16 | |
| Increments (t ₁) | 256 | |
| Spectral Width (F2/F1) | 12 ppm / 180 ppm | |
| ¹ J(C,H) Coupling | 145 Hz | |
| HMBC | Pulse Program | hmbcgpndqf |
| Number of Scans | 32 | |
| Increments (t ₁) | 256 | |
| Spectral Width (F2/F1) | 12 ppm / 220 ppm | |
| Long-range J(C,H) | 8 Hz | |

1.2. Data Interpretation and Structural Assignment (Illustrative)

While specific spectral data for Losartan EP Impurity M is not publicly available, a representative analysis based on the known structure and typical chemical shifts of Losartan and its analogues can be illustrated.

- ^1H NMR: The ^1H NMR spectrum will show distinct signals for the aromatic protons of the biphenyl rings, the methylene protons of the butyl chains and the benzylic linkers, and the protons of the imidazole rings. The presence of two distinct sets of signals for the Losartan monomer units, with slight variations in chemical shifts, would be indicative of the dimeric structure.
- COSY (Correlation Spectroscopy): This experiment reveals proton-proton (^1H - ^1H) couplings within the same spin system.[5] Key correlations would be observed between:
 - The adjacent protons within the butyl chains ($-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$).
 - Coupled aromatic protons on the biphenyl rings.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms (^1H - ^{13}C one-bond correlations).[5] This is essential for assigning the carbon signals corresponding to the protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (^1H - ^{13}C long-range correlations).[5] This is the key experiment for assembling the molecular fragments and confirming the connectivity between the two Losartan units. For instance, HMBC correlations would be expected from the benzylic methylene protons to the quaternary carbons of the biphenyl and imidazole rings, confirming the linkage points.

The logical workflow for spectral interpretation is depicted in the following diagram:



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Figure 1: 2D-NMR Data Interpretation Workflow

2. Quantification using Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the concentration of an impurity without the need for a specific reference standard of the impurity itself.^[6] The principle of qNMR relies on the direct proportionality between the integrated signal intensity and the number of nuclei contributing to that signal.

2.1. Experimental Protocol for qNMR

2.1.1. Sample Preparation

- Accurately weigh a specific amount of the Losartan API sample containing Impurity M (e.g., 20 mg).
- Select a suitable internal standard (IS) that has a known purity, is stable, and has a resonance that is well-resolved from the signals of Losartan and its impurities (e.g., maleic acid, dimethyl sulfone).
- Accurately weigh a precise amount of the internal standard (e.g., 5 mg).
- Dissolve both the API sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., 1.0 mL of DMSO- d_6) in a volumetric flask.
- Transfer an aliquot (e.g., 0.6 mL) to a 5 mm NMR tube.

2.1.2. qNMR Data Acquisition

For accurate quantification, specific acquisition parameters must be used to ensure full signal relaxation.

Table 2: Suggested qNMR Acquisition Parameters

| Parameter | Suggested Value | Rationale |
|-----------------------|------------------------------|---|
| Pulse Program | zg30 | Standard 30° pulse for quantitative measurements. |
| Number of Scans | 64-128 | To achieve a high signal-to-noise ratio. |
| Relaxation Delay (d1) | 5 x T ₁ (longest) | To ensure complete relaxation of all relevant protons. T ₁ should be measured beforehand using an inversion-recovery experiment. A conservative value of 30-60s is often used. |
| Acquisition Time | > 3 s | To ensure high digital resolution. |
| Spectral Width | 16 ppm | To cover all signals of interest. |

2.2. Data Processing and Calculation

- Process the acquired ¹H NMR spectrum with appropriate phasing and baseline correction.
- Integrate a well-resolved, characteristic signal for Losartan EP Impurity M and a signal for the internal standard.
- Calculate the concentration of the impurity using the following formula:

$$\text{Purity (\%)} = (I_{\text{imp}} / I_{\text{IS}}) * (N_{\text{IS}} / N_{\text{imp}}) * (MW_{\text{imp}} / MW_{\text{IS}}) * (m_{\text{IS}} / m_{\text{sample}}) * P_{\text{IS}}$$

Where:

- I_{imp}, I_{IS}: Integral values of the impurity and internal standard signals.
- N_{imp}, N_{IS}: Number of protons corresponding to the integrated signals of the impurity and internal standard.

- MW_imp, MW_IS: Molecular weights of the impurity and internal standard.
- m_sample, m_IS: Masses of the API sample and internal standard.
- P_IS: Purity of the internal standard.

Table 3: Example qNMR Data for Quantification of Losartan EP Impurity M

| Parameter | Value |
|--|--|
| Mass of Losartan API Sample (m_sample) | 20.15 mg |
| Mass of Internal Standard (Maleic Acid) (m_IS) | 5.05 mg |
| Purity of Internal Standard (P_IS) | 99.8% |
| Molecular Weight of Impurity M (MW_imp) | 827.81 g/mol |
| Molecular Weight of Maleic Acid (MW_IS) | 116.07 g/mol |
| Integrated Signal for Impurity M (I_imp) | 0.05 (e.g., a specific methylene proton signal, N_imp = 2) |
| Integrated Signal for Maleic Acid (I_IS) | 1.00 (olefinic protons, N_IS = 2) |
| Calculated Purity of Impurity M | 0.88% |

The logical steps for performing a qNMR experiment are outlined below:



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Figure 2: qNMR Experimental Workflow

Conclusion

2D-NMR spectroscopy is an indispensable technique for the definitive structural characterization of pharmaceutical impurities like Losartan EP Impurity M. A combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of proton and carbon signals and confirms the dimeric structure. Furthermore, qNMR provides a reliable and accurate method for the quantification of this impurity, ensuring the quality and safety of the Losartan API. The protocols outlined in this application note provide a robust framework for researchers and analytical scientists working in drug development and quality control.

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